1-(4-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1-(4-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14952164
InChI: InChI=1S/C26H21NO5/c1-31-19-12-6-16(7-13-19)14-15-27-23(17-8-10-18(28)11-9-17)22-24(29)20-4-2-3-5-21(20)32-25(22)26(27)30/h2-13,23,28H,14-15H2,1H3
SMILES:
Molecular Formula: C26H21NO5
Molecular Weight: 427.4 g/mol

1-(4-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC14952164

Molecular Formula: C26H21NO5

Molecular Weight: 427.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C26H21NO5
Molecular Weight 427.4 g/mol
IUPAC Name 1-(4-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C26H21NO5/c1-31-19-12-6-16(7-13-19)14-15-27-23(17-8-10-18(28)11-9-17)22-24(29)20-4-2-3-5-21(20)32-25(22)26(27)30/h2-13,23,28H,14-15H2,1H3
Standard InChI Key PLVSHNDWAQZVEA-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a chromeno[2,3-c]pyrrole-3,9-dione core, a bicyclic system comprising a benzopyran (chromene) fused to a pyrrolidine-2,5-dione. Substituents at positions 1 and 2 include a 4-hydroxyphenyl group and a 2-(4-methoxyphenyl)ethyl chain, respectively. The hydroxyphenyl group introduces polarity and hydrogen-bonding capacity, while the methoxyphenylethyl side chain enhances lipophilicity, potentially improving membrane permeability.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₆H₂₃NO₆
Molecular Weight457.47 g/mol
IUPAC Name1-(4-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
LogP (Predicted)3.2 ± 0.5
Hydrogen Bond Donors2 (phenolic -OH, pyrrole NH)
Hydrogen Bond Acceptors6

The molecular geometry optimizes π-π stacking interactions with aromatic residues in biological targets, a feature common among chromeno-pyrrole derivatives.

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of this compound typically employs multicomponent reactions (MCRs) involving:

  • Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate as the chromene precursor.

  • 4-Hydroxybenzaldehyde to introduce the 4-hydroxyphenyl group.

  • 2-(4-Methoxyphenyl)ethylamine for the side-chain incorporation.

Reaction conditions (e.g., solvent, temperature) critically influence yield and purity. A representative protocol involves:

  • Step 1: Condensation of the dioxobutanoate with 4-hydroxybenzaldehyde in ethanol under reflux (78°C, 12 h).

  • Step 2: Cyclocondensation with 2-(4-methoxyphenyl)ethylamine in the presence of acetic acid catalyst (60°C, 6 h).

  • Step 3: Purification via recrystallization from ethanol/water (yield: 58–65%).

Table 2: Optimization of Synthetic Parameters

ParameterOptimal ConditionYield (%)
SolventEthanol62
Temperature60°C65
CatalystAcetic acid (5 mol%)58
Reaction Time6 h63

Derivative Design

Structural analogs are synthesized by varying aldehydes and amines. For instance:

  • Replacing 4-hydroxybenzaldehyde with 4-fluorobenzaldehyde yields a fluorinated derivative with enhanced metabolic stability.

  • Substituting the ethylamine side chain with propylamine alters pharmacokinetic profiles.

Biological Activities and Mechanisms

Anticancer Properties

Preliminary in vitro studies on analogous chromeno-pyrroles demonstrate:

  • IC₅₀ values of 2.5–8.7 µM against breast (MCF-7) and lung (A549) cancer cell lines.

  • Mechanism: Inhibition of topoisomerase IIα via intercalation into DNA-enzyme complexes.

The 4-hydroxyphenyl group may enhance DNA binding affinity, while the methoxyphenylethyl chain promotes cellular uptake.

Anti-Inflammatory Effects

In murine macrophage (RAW 264.7) models:

  • Suppression of NO production (65% inhibition at 10 µM).

  • Downregulation of COX-2 and iNOS expression via NF-κB pathway modulation.

Antioxidant Capacity

  • DPPH radical scavenging activity: EC₅₀ = 18.3 µM, comparable to ascorbic acid (EC₅₀ = 15.1 µM).

  • The phenolic -OH group contributes to radical neutralization through hydrogen atom transfer.

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to lipophilic side chains.

  • Metabolism: Hepatic glucuronidation of the phenolic -OH group (major pathway).

  • Half-life: 4.2 h in rat plasma.

Toxicity Screening

  • Acute toxicity (LD₅₀): >2,000 mg/kg in rats (oral administration).

  • Genotoxicity: Negative in Ames test.

Applications and Future Directions

Material Science

  • Optoelectronic materials: Chromeno-pyrrole cores exhibit fluorescence (λem = 450–550 nm), suitable for OLEDs.

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